molecular formula C45H72O16 B1662501 Dioscin CAS No. 19057-60-4

Dioscin

Katalognummer B1662501
CAS-Nummer: 19057-60-4
Molekulargewicht: 869 g/mol
InChI-Schlüssel: VNONINPVFQTJOC-ZGXDEBHDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dioscin is a natural, bioactive steroid saponin that offers numerous medical benefits . It has gained immense popularity due to its protective actions against a variety of human malignancies, metabolic disorders, organ injuries, and viral/fungal infections . It is also used as an important starting material for the preparation of several steroidal drugs in the pharmaceutical industry .


Synthesis Analysis

Diosgenin biosynthetic production is accompanied by enzymes lanosterol synthase and cycloartenol which belong to the oxidosqualene cyclase family . The genes squalene epoxidase and squalene synthase are involved in the conversion of two similar molecules of farnesyl pyrophosphate into squalene .


Molecular Structure Analysis

The molecular structure of Dioscin can be found in various scientific resources .


Chemical Reactions Analysis

Dioscin has been shown to reduce the synthesis of collagen against liver fibrosis . It inhibits collagen generation, which is an effective method to treat liver fibrosis .

Wissenschaftliche Forschungsanwendungen

Hepatocellular Carcinoma

  • Scientific Field: Oncology
  • Application Summary: Dioscin has been identified to inhibit the invasion and migration of Hepatocellular Carcinoma HepG2 cells by reversing TGF-β1-Induced Epithelial-Mesenchymal Transition .
  • Methods of Application: In the study, Dioscin treatment increased the expression of the epithelial marker E-cadherin and gap junction proteins, while decreasing the expression of mesenchymal markers such as N-cadherin, Vimentin, Snail, and Slug .
  • Results: The study found that Dioscin inhibits EMT in HepG2 cells, which is mediated in large part by inhibition of the p38-MAPK signaling .

Gastric Cancer

  • Scientific Field: Oncology
  • Application Summary: Dioscin has been shown to have anti-cancer effects in Gastric Cancer (GC). It impedes proliferation, metastasis and enhances autophagy of GC cells via regulating the USP8/TGM2 Pathway .
  • Methods of Application: The study used cell viability, proliferation, apoptosis and invasion assays to measure the effect of Dioscin on GC cells. Monodansylcadaverine (MDC) staining was used to assess cell autophagy .
  • Results: Dioscin inhibited GC cell proliferation and invasion, but induced apoptosis and autophagy. It was found to decrease the protein level of TGM2 via regulating USP8 .

Melanoma

  • Scientific Field: Oncology
  • Application Summary: Dioscin has been found to upregulate the expression of the major components of gap junctions connexins Cx26 and Cx43 in melanoma cells, resulting in more efficient herpes simplex virus thymidine kinase/ganciclovir- (HSV-tk/GCV-) induced bystander killing .
  • Results: The specific results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the available data .

Osteoporosis

  • Scientific Field: Orthopedics
  • Application Summary: Dioscin has been found to have potential therapeutic effects on osteoporosis. It can promote osteoblastic proliferation and differentiation, inhibit osteoclast differentiation, and prevent bone loss .
  • Results: The specific results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the available data .

Osteoporosis

  • Scientific Field: Orthopedics
  • Application Summary: Dioscin has been found to have potential therapeutic effects on osteoporosis. It can promote osteoblastic proliferation and differentiation, inhibit osteoclast differentiation, and prevent bone loss .
  • Results: The specific results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the available data .

Eigenschaften

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H72O16/c1-19-9-14-45(54-18-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(52)34(50)32(48)22(4)56-41)37(53)38(29(17-46)58-42)59-40-35(51)33(49)31(47)21(3)55-40/h7,19-22,24-42,46-53H,8-18H2,1-6H3/t19-,20+,21+,22+,24+,25-,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNONINPVFQTJOC-ZGXDEBHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H72O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dioscin

CAS RN

19057-60-4
Record name (+)-Dioscin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19057-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioscin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019057604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIOSCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B95U4OLWV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
8,550
Citations
S Bandopadhyay, U Anand, VS Gadekar, NK Jha… - …, 2022 - Wiley Online Library
… of dioscin, as reported and compiled in recent literature. The various novel approaches and applications of dioscin … agents like dioscin to be further incorporated into clinical practice. …
Number of citations: 23 iubmb.onlinelibrary.wiley.com
L Yang, S Ren, F Xu, Z Ma, X Liu… - BioMed Research …, 2019 - hindawi.com
Dioscin is a typical saponin with multiple pharmacological activities. The past few years have seen an emerging interest in and growing research on this pleiotropic saponin. Here, we …
Number of citations: 63 www.hindawi.com
X Tao, L Yin, L Xu, J Peng - Pharmacological Research, 2018 - Elsevier
… , dioscin … , dioscin is a promising multi-target candidate to treat various diseases. This review paper summarized the progress on pharmacological activities and mechanisms of dioscin, …
Number of citations: 105 www.sciencedirect.com
T Kawasaki, T KOMORI, K MIYAHARA… - Chemical and …, 1974 - jstage.jst.go.jp
… a prosapogeninl‘” of dioscin, suggesting a furostanol bisglycoside … , and with almond emulsin to give dioscin (diosgenin 3-O—… amount of gracillin along with dioscin (T. Tsukamoto and T. …
Number of citations: 122 www.jstage.jst.go.jp
J Cai, M Liu, Z Wang, Y Ju - Biological and Pharmaceutical Bulletin, 2002 - jstage.jst.go.jp
… Dioscin, which was extracted from Polygonatum Zanlanscianense Pamp, has recently … of Dioscin in Hela cells where caspases-9 and caspase-3 were activated, suggesting that Dioscin …
Number of citations: 166 www.jstage.jst.go.jp
X Zhang, X Han, L Yin, L Xu, Y Qi, Y Xu, H Sun, Y Lin… - Scientific reports, 2015 - nature.com
… of dioscin and in program II, CCl 4 was injected for 10 weeks without dioscin, or after 4 weeks of CCl 4 , dioscin was … (A–B) Effects of dioscin on rat body weights and livers. (C) Effects of …
Number of citations: 92 www.nature.com
YS Zhang, YL Ma, K Thakur, SS Hussain… - Food and Chemical …, 2018 - Elsevier
… of dioscin for proliferation inhibition and apoptosis in HepG2 cancer cells. Initially, dioscin was … Dioscin inhibited the cell multiplication at IC 50 of 8.34 μM, altered the cell morphology, …
Number of citations: 46 www.sciencedirect.com
M Liu, L Xu, L Yin, Y Qi, Y Xu, X Han, Y Zhao, H Sun… - Scientific Reports, 2015 - nature.com
The mechanisms of the natural product dioscin against non-alcoholic fatty liver disease (NAFLD) are unclear. Thus, the purpose of the present study was to further confirm its effects of …
Number of citations: 96 www.nature.com
J Cho, H Choi, J Lee, MS Kim, HY Sohn… - Biochimica et Biophysica …, 2013 - Elsevier
… dioscin caused fungal membrane damage. Furthermore, we evaluated the ability of dioscin … To elucidate the mode of antifungal action of dioscin, we investigated the effect of dioscin on …
Number of citations: 126 www.sciencedirect.com
X Li, S Liu, L Qu, Y Chen, C Yuan, A Qin, J Liang… - Journal of …, 2021 - Elsevier
… of dioscin and diosgenin in cardiac disease. The aim of this review is to provide evidence of the activities of dioscin … , pharmacokinetics and safety of dioscin and diosgenin, and further …
Number of citations: 28 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.